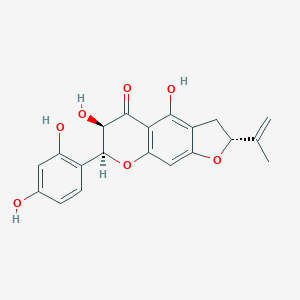
Shuterone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shuterone B is a natural compound that is found in the roots of the plant Paeonia lactiflora. It has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
The exact mechanism of action of Shuterone B is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Shuterone B has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, it has been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Shuterone B in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. In addition, its availability in large quantities makes it a cost-effective option for research. However, one limitation is the lack of standardization in the extraction and purification methods, which can lead to variations in the quality and quantity of the extracted compound.
Direcciones Futuras
There are several future directions for research on Shuterone B. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating diabetes by modulating insulin sensitivity. Furthermore, research can be conducted to standardize the extraction and purification methods to ensure the consistency and quality of the extracted compound.
Conclusion:
Shuterone B is a natural compound found in the roots of Paeonia lactiflora that has potential therapeutic properties in various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to standardize the extraction and purification methods.
Métodos De Síntesis
Shuterone B is extracted from the roots of Paeonia lactiflora using various methods, including steam distillation, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using chromatography techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
Shuterone B has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been investigated for its potential use in treating cardiovascular disorders, neurodegenerative diseases, and diabetes.
Propiedades
Número CAS |
105454-03-3 |
|---|---|
Nombre del producto |
Shuterone B |
Fórmula molecular |
C20H18O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1 |
Clave InChI |
YCKRFEBXJFABIS-CWVNLOTRSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES canónico |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



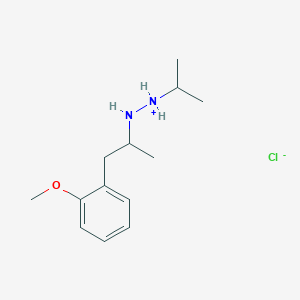
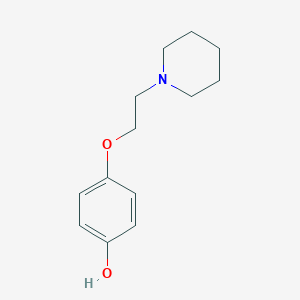

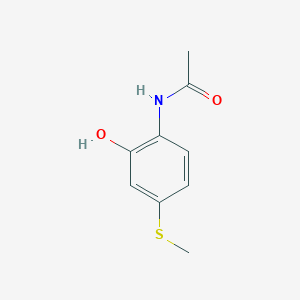
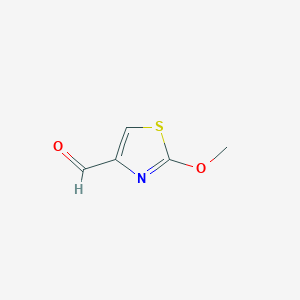
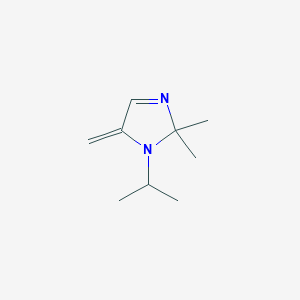

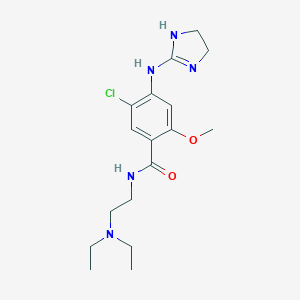



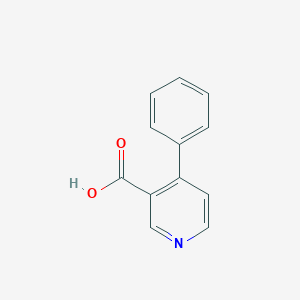
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
